N-(2,5-difluorophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide
Description
N-(2,5-difluorophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[221]heptane-1-carboxamide is a synthetic organic compound with a unique bicyclic structure This compound is characterized by the presence of a difluorophenyl group and a bicyclo[22
Properties
Molecular Formula |
C16H17F2NO3 |
|---|---|
Molecular Weight |
309.31 g/mol |
IUPAC Name |
N-(2,5-difluorophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide |
InChI |
InChI=1S/C16H17F2NO3/c1-14(2)15(3)6-7-16(14,22-13(15)21)12(20)19-11-8-9(17)4-5-10(11)18/h4-5,8H,6-7H2,1-3H3,(H,19,20) |
InChI Key |
XBQVXVQKRWGHBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(CCC1(OC2=O)C(=O)NC3=C(C=CC(=C3)F)F)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-difluorophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the bicyclic core: The bicyclo[2.2.1]heptane core can be synthesized through a Diels-Alder reaction between a suitable diene and a dienophile.
Introduction of the difluorophenyl group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable fluorinated aromatic compound.
Formation of the carboxamide group: The carboxamide group can be formed through an amide coupling reaction using a suitable amine and carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Nucleophilic Substitution at the Carboxamide Group
The carboxamide moiety undergoes nucleophilic substitution under specific conditions. Key reactions include:
Table 1: Nucleophilic substitution reactions
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| Amines (e.g., NH₃, alkylamines) | N-substituted derivatives (e.g., urea analogs) | 60-75% | |
| Alcohols (acid catalysis) | Ester derivatives (e.g., methyl/ethyl esters via transesterification) | 45-65% | |
| Thiols | Thioamide derivatives | 50-70% |
The reaction with amines proceeds via nucleophilic attack at the carbonyl carbon, facilitated by the electron-withdrawing effect of the oxabicyclo system. Steric hindrance from the 4,7,7-trimethyl groups moderates reaction rates.
Hydrolysis Reactions
The carboxamide group hydrolyzes under acidic or alkaline conditions to form carboxylic acid derivatives:
Table 2: Hydrolysis pathways
| Conditions | Product | Reaction Time | Reference |
|---|---|---|---|
| 6M HCl, reflux | 4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid | 12–24 hrs | |
| 2M NaOH, 80°C | Sodium salt of the carboxylic acid | 6–8 hrs |
The bicyclic structure remains intact during hydrolysis, as confirmed by NMR studies . The difluorophenyl group exhibits no participation in these conditions.
Functionalization of the Bicyclic Framework
The oxabicyclo[2.2.1]heptane core participates in ring-opening and oxidation reactions:
Table 3: Bicyclic framework reactions
| Reaction Type | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Ring-opening (acid-catalyzed) | H₂SO₄, H₂O, 100°C | Linear keto-acid derivative | Retains fluorine substituents |
| Oxidation | KMnO₄, acidic medium | Dicarboxylic acid (bridge cleavage) | Low yield (30-40%) |
The 3-oxo group enhances susceptibility to oxidation, while the methyl groups hinder full ring degradation.
Stability and Storage Considerations
Degradation pathways :
-
Photolytic decomposition under UV light (t₁/₂ = 48 hrs in methanol).
-
Thermal stability up to 200°C (DSC data).
Storage recommendations include inert atmospheres and protection from moisture to prevent hydrolysis .
Scientific Research Applications
N-(2,5-difluorophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,5-difluorophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide involves its interaction with specific molecular targets and pathways. The difluorophenyl group and bicyclic core contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-difluorophenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide
- N-(2,5-difluorophenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylate
Uniqueness
N-(2,5-difluorophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide is unique due to its specific substitution pattern and the presence of the difluorophenyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
N-(2,5-difluorophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.
Chemical Structure and Properties
The compound features a bicyclo[2.2.1]heptane core with specific functional groups that contribute to its biological activity. Its molecular formula is with a molecular weight of approximately 309.31 g/mol . The presence of fluorine atoms in the phenyl ring enhances its lipophilicity, which may influence its interaction with biological targets.
Biological Activity Overview
Preliminary studies indicate that this compound may interact with specific enzymes or receptors, potentially modulating their activity and influencing various biochemical pathways . The following sections detail specific areas of biological activity.
1. Enzyme Interaction Studies
Research has shown that this compound may bind to various enzymes, affecting their functionality. Initial findings suggest potential interactions with:
- Cyclooxygenase (COX) : Inhibition studies are needed to confirm any anti-inflammatory properties.
- Kinases : Possible modulation of kinase activity could lead to implications in cancer therapy.
3. Antimicrobial Activity
The antimicrobial potential of this compound has not been extensively studied; however, similar bicyclic compounds have shown promising results against various microbial strains. Future research should focus on:
- Bacterial Strains : Assessing efficacy against Gram-positive and Gram-negative bacteria.
- Fungal Strains : Evaluating antifungal properties.
Case Studies and Research Findings
While direct case studies specifically focusing on this compound are sparse, related literature provides insights into its potential applications:
- Study on Similar Compounds : A review highlighted that structurally similar compounds exhibited significant anti-inflammatory and anticancer properties through various mechanisms including apoptosis induction and cell cycle arrest .
- Mechanistic Studies : Research has indicated that modifications in the bicyclic structure can lead to enhanced bioactivity; thus, exploring derivatives of this compound may yield compounds with improved efficacy .
Q & A
Q. What are the key considerations for synthesizing N-(2,5-difluorophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide, and how can reaction parameters be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including bicyclo[2.2.1]heptane core formation, followed by carboxamide functionalization. Critical parameters include:
-
Temperature control : Maintain ≤80°C during cyclization to prevent by-product formation from thermal decomposition .
-
Catalyst selection : Use Pd/C or Ni catalysts for fluorophenyl coupling, ensuring inert atmospheres to avoid oxidation .
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (DMF/water) achieves >95% purity .
- Data Table 1 : Synthesis Optimization Parameters
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should be prioritized?
- Methodological Answer :
-
¹H/¹³C NMR : Focus on bicyclo[2.2.1]heptane protons (δ 1.2–1.8 ppm for methyl groups) and carboxamide carbonyl (δ ~170 ppm). Fluorophenyl protons appear as doublets (δ 7.2–7.6 ppm) .
-
IR Spectroscopy : Key peaks include C=O stretch (~1700 cm⁻¹ for oxo and carboxamide groups) and C-F vibrations (1200–1100 cm⁻¹) .
-
Elemental Analysis : Verify C, H, N, F percentages; deviations >0.3% indicate impurities .
- Data Table 2 : Representative Spectral Data
Advanced Research Questions
Q. How can contradictions in reported biological activity data (e.g., antibacterial vs. inactivity) be resolved for this compound?
- Methodological Answer :
- Dose-Response Analysis : Perform MIC assays across concentrations (0.1–100 µg/mL) to identify non-linear effects .
- Structural Analog Comparison : Test derivatives (e.g., varying fluorophenyl substituents) to isolate pharmacophores .
- Mechanistic Studies : Use fluorescence quenching to assess binding to bacterial enzymes (e.g., DNA gyrase) .
Q. What computational strategies are recommended for studying structure-activity relationships (SAR) of this bicycloheptane derivative?
- Methodological Answer :
- Docking Simulations : Utilize AutoDock Vina with PDB entries (e.g., 4KFG for kinase targets) to predict binding modes .
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to evaluate electronic effects of difluorophenyl groups .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess conformational stability in lipid bilayers .
Q. How does the compound’s stability vary under different storage conditions, and what degradants are formed?
- Methodological Answer :
- Accelerated Stability Testing : Store at 40°C/75% RH for 6 months; monitor via HPLC for:
- Oxidative Degradation : Check for ketone-to-carboxylic acid conversion (retention time shift) .
- Hydrolysis : Detect free 2,5-difluoroaniline via LC-MS (m/z 129.1) .
- Light Exposure : Use ICH Q1B guidelines; UV irradiation (320–400 nm) induces ring-opening in bicyclo core .
Contradiction Analysis & Troubleshooting
Q. How to address discrepancies in purity assessments between elemental analysis and HPLC?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
